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molecular formula C42H36N4O2 B8570453 1,4,5,8-Tetrakis(4-methylanilino)anthracene-9,10-dione CAS No. 108313-14-0

1,4,5,8-Tetrakis(4-methylanilino)anthracene-9,10-dione

Cat. No. B8570453
M. Wt: 628.8 g/mol
InChI Key: DKJZDSKEHFGPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04755012

Procedure details

A mixture of 1,4,5,8-tetrachloroanthraquinone (34.6 parts) and p-toluidine (214 parts) was allowed to react at 190° C. for 15 hours. Thereafter, the reaction mixture was cooled, and the precipitate was collected on a suction filter, washed four times with methanol (500 parts) and then twice with hot water (500 parts), and dried to obtain 1,4,5,8-tetra(4'-methylphenylamino)anthraquinone (48.7 parts) as a black solid. The product was recrystallized from toluene to obtain a dark green crystal. The melting point and maximum absorption wave lenggh (λmax measured in acetone) were found to be 268° to 275° C. and 760 nm, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][C:12]=3Cl)[C:7](=[O:19])[C:6]=2[C:5](Cl)=[CH:4][CH:3]=1.[NH2:21][C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=1>>[CH3:28][C:25]1[CH:26]=[CH:27][C:22]([NH:21][C:2]2[C:15]3[C:14](=[O:16])[C:13]4[C:8](=[C:9]([NH:21][C:22]5[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=5)[CH:10]=[CH:11][C:12]=4[NH:21][C:22]4[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=4)[C:7](=[O:19])[C:6]=3[C:5]([NH:21][C:22]3[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=3)=[CH:4][CH:3]=2)=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)Cl)Cl)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 190° C. for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the precipitate was collected on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed four times with methanol (500 parts)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with hot water (500 parts), and dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)NC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NC1=CC=C(C=C1)C)NC1=CC=C(C=C1)C)=O)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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